![molecular formula C15H23ClFN5O B2995215 2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide CAS No. 2411184-35-3](/img/structure/B2995215.png)
2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide is an intricate organic compound characterized by a blend of pyrimidine and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves a multi-step process. The foundational step often includes the coupling of a pyrrolidine derivative with a pyrimidine compound under controlled reaction conditions. Solvents like dichloromethane, and bases such as potassium carbonate, are frequently used. Temperature and pH levels must be meticulously maintained to ensure successful reactions.
Industrial Production Methods
Industrial production scales up the laboratory methods, emphasizing efficiency and yield. High-pressure reactors, advanced chromatography for purification, and automated systems for reagent addition are commonly employed. Optimization of reaction conditions and rigorous quality control measures ensure the production of the compound at large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate.
Reduction: : Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Solvents: : Dichloromethane, methanol, acetonitrile
Major Products Formed
Oxidation: : Yields products with higher oxidation states, potentially forming N-oxides or carboxylic acid derivatives.
Reduction: : Results in the formation of reduced amine derivatives.
Substitution: : Leads to a variety of substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for complex organic synthesis. It serves as a precursor in the synthesis of novel materials and catalysts.
Biology
In biological research, it is used as a probe to study enzyme interactions and binding affinities. Its structural characteristics make it a valuable tool in understanding protein-ligand interactions.
Medicine
Medicinal chemistry explores this compound for potential therapeutic applications, particularly in developing drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, it is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. It can interact with enzymes, potentially inhibiting their activity, or it may modulate receptor functions. The pyrimidine and pyrrolidine rings play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as pyrrolidine-based or pyrimidine-containing molecules, 2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide stands out due to its unique substitution pattern and fluorine atom, which can enhance its biological activity and stability.
List of Similar Compounds
Pyrrolidine derivatives
Pyrimidine analogs
Fluorinated amides
Each of these similar compounds shares certain structural elements with the target compound but may differ significantly in their chemical and biological properties, highlighting the distinctiveness of this compound.
Propriétés
IUPAC Name |
2-chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClFN5O/c1-10(16)14(23)21(4)9-12-7-11(17)8-22(12)13-5-6-18-15(19-13)20(2)3/h5-6,10-12H,7-9H2,1-4H3/t10?,11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYBIQSDEXVZIV-RAMGSTBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CC(CN1C2=NC(=NC=C2)N(C)C)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N(C)C[C@@H]1C[C@@H](CN1C2=NC(=NC=C2)N(C)C)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
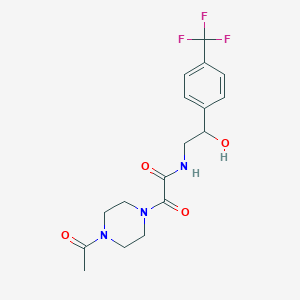

![N-[[1-(4-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2995134.png)
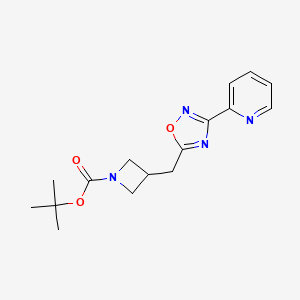
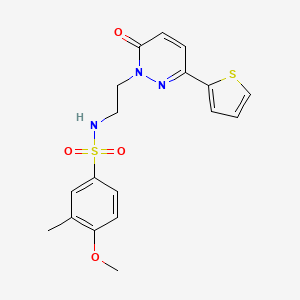
![N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide](/img/structure/B2995139.png)
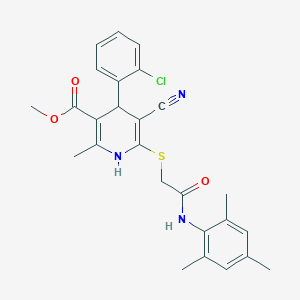
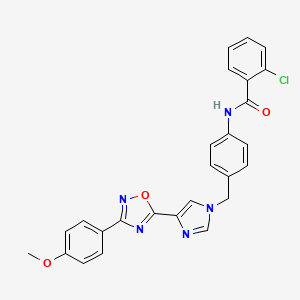
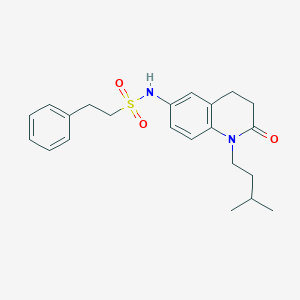
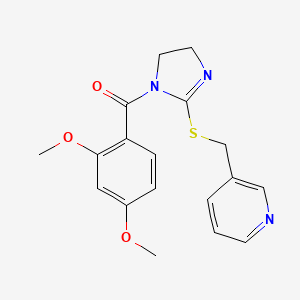
![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)
![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)
![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)
